molecular formula C21H31N3O B6078969 2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No. B6078969
M. Wt: 341.5 g/mol
InChI Key: ODXAORPGZUTELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DMQDPE or simply as compound 1. In

Scientific Research Applications

DMQDPE has been found to exhibit potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, it has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DMQDPE has been found to have anti-tumor properties and can potentially be used as a chemotherapeutic agent. In psychiatry, DMQDPE has been found to have anxiolytic and antidepressant effects and can potentially be used to treat anxiety and depression.

Mechanism of Action

DMQDPE acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, DMQDPE can prevent the excessive release of glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
DMQDPE has been found to have various biochemical and physiological effects. In neurology, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. In oncology, DMQDPE has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In psychiatry, DMQDPE has been found to increase the levels of serotonin and dopamine, which are neurotransmitters that play a crucial role in mood regulation.

Advantages and Limitations for Lab Experiments

DMQDPE has several advantages and limitations when used in lab experiments. Its advantages include its high selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. Its limitations include its limited solubility in aqueous solutions, its potential for off-target effects, and its high cost.

Future Directions

There are several future directions for DMQDPE research. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, more research is needed to understand the long-term effects of DMQDPE on the brain and other organs, as well as its potential for drug interactions. Finally, the development of more efficient and cost-effective synthesis methods for DMQDPE could potentially make it more accessible for research and clinical use.
Conclusion:
DMQDPE is a chemical compound that has shown promise in various fields of medicine, including neurology, oncology, and psychiatry. Its selective antagonism of the NMDA receptor makes it a potentially valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of DMQDPE and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

DMQDPE can be synthesized through a multistep process that involves the reaction of 2-piperazineethanol with 2,2-dimethylpropyl bromide, followed by the reaction of the resulting compound with 6-chloromethylquinoline. The final product is obtained through the reduction of the resulting intermediate compound using sodium borohydride.

properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-21(2,3)16-24-11-10-23(15-19(24)8-12-25)14-17-6-7-20-18(13-17)5-4-9-22-20/h4-7,9,13,19,25H,8,10-12,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXAORPGZUTELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)CC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,2-Dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.